

Unraveling the Biochemical Profile of CFL-120: A Technical Overview

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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681

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An In-depth Guide for Researchers and Drug Development Professionals

Initial searches for a specific biochemical entity designated "**CFL-120**" have yielded ambiguous results, with references spanning from compact fluorescent lighting to unrelated technical specifications. However, a proximate and highly relevant compound for the intended audience of researchers and drug development professionals is TAS-120, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of kinases. This technical guide will, therefore, focus on the biochemical profile of TAS-120, providing a comprehensive overview of its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.

Core Biochemical Profile of TAS-120

TAS-120 is a small molecule inhibitor that demonstrates high selectivity for the FGFR family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.

Mechanism of Action

TAS-120 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. This binding event prevents the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, migration, and survival.[1] The molecule has shown efficacy against both wild-type and mutated FGFRs, including those that confer resistance to other FGFR inhibitors.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of TAS-120 has been quantified against the four subtypes of FGFR, as summarized in the table below.

FGFR Subtype	IC50 (nmol/L)
FGFR1	3.9
FGFR2	1.3
FGFR3	1.6
FGFR4	8.3

Data sourced from a Phase 1/2 study of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.[\[1\]](#)

Furthermore, TAS-120 has demonstrated potent activity against various FGFR2 mutations that are known to cause resistance to other FGFR inhibitors.

FGFR2 Mutant	IC50 for pFGFR2 Inhibition (nmol/L)
Wild Type (WT)	0.9
V565I (Gatekeeper Mutation)	1.3
N550H	3.6
E566G	2.3
K660M (Activation Loop Mutation)	5.2

Data sourced from a Phase 1/2 study of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.[\[1\]](#)

Experimental Protocols

The characterization of TAS-120 involves a range of standard and specialized biochemical and cellular assays.

Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) values for TAS-120 against different FGFR subtypes and their mutants are typically determined using in vitro kinase assays. A generalized protocol is as follows:

- **Reagents and Materials:** Recombinant human FGFR kinase domains, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
- **Procedure:** a. A series of dilutions of TAS-120 are prepared. b. The recombinant FGFR kinase is incubated with the various concentrations of TAS-120. c. The kinase reaction is initiated by the addition of ATP and the kinase substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the level of substrate phosphorylation (or ATP consumption) is measured using a suitable detection method.
- **Data Analysis:** The percentage of kinase inhibition is plotted against the logarithm of the TAS-120 concentration. The IC₅₀ value is then calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity of TAS-120 in a cellular context, proliferation assays are conducted on cancer cell lines with known FGFR aberrations.

- **Cell Lines:** A panel of cancer cell lines with documented FGFR gene abnormalities.
- **Procedure:** a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of TAS-120. c. After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

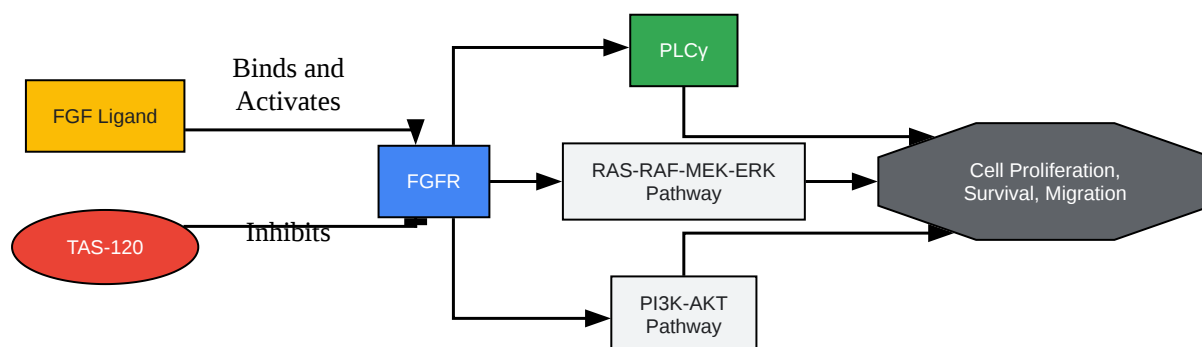
- **Data Analysis:** Similar to the kinase inhibition assay, the percentage of proliferation inhibition is plotted against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Visualizations

TAS-120 primarily targets the FGFR signaling pathway, which plays a crucial role in tumorigenesis.

The FGFR Signaling Pathway

The FGFR signaling axis is integral to various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mutations, gene amplifications, or translocations, is a hallmark of many cancers.[1]

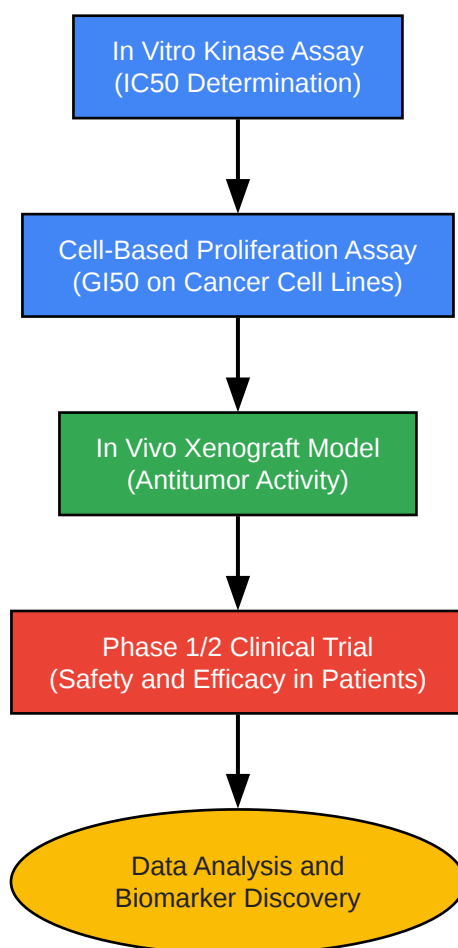


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Caption: The FGFR signaling pathway and the inhibitory action of TAS-120.

Experimental Workflow for TAS-120 Efficacy Testing

The preclinical evaluation of TAS-120 follows a logical workflow from in vitro characterization to in vivo efficacy studies.



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Caption: A simplified experimental workflow for evaluating the efficacy of TAS-120.

In conclusion, while the query for "**CFL-120**" did not yield a specific biochemical agent, the analogous and clinically relevant molecule, TAS-120, serves as a prime example of a targeted cancer therapeutic. Its well-defined mechanism of action, potent inhibitory activity against FGFRs, and progression through preclinical and clinical evaluation underscore its significance in the field of oncology drug development. The provided data and protocols offer a foundational understanding for researchers and professionals engaged in the study of kinase inhibitors and targeted cancer therapies.

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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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